Clarithromycin is a semi-synthetic macrolide antibiotic derived from erythromycin A. [] It is primarily used to treat bacterial infections, including respiratory tract infections, skin and soft tissue infections, and Mycobacterium avium complex (MAC) infections. Clarithromycin, like many pharmaceutical compounds, can contain impurities arising from the manufacturing process and degradation. These impurities can be classified into organic impurities, inorganic impurities, and residual solvents. While "Clarithromycin Impurity M" is not specifically identified in the provided literature, several studies discuss the presence of various known and unknown impurities in clarithromycin bulk samples. [, ] These impurities are typically controlled within acceptable limits to ensure drug safety and efficacy.
Clarithromycin Impurity M, also known as 3″-N-Demethyl-6-O-methylerythromycin A (E)-9-oxime, is a significant impurity associated with the antibiotic clarithromycin. This compound is classified under pharmaceutical impurities and is recognized by its Chemical Abstracts Service number 127182-43-8. Clarithromycin itself is a macrolide antibiotic used to treat various bacterial infections, and the presence of impurities like Clarithromycin Impurity M can affect the efficacy and safety of the final pharmaceutical product.
Clarithromycin Impurity M is derived from the synthesis processes involving erythromycin A, where it is formed as an unintended byproduct during chemical reactions. Its classification as an impurity highlights its role in pharmaceutical formulations, where maintaining purity is critical for therapeutic effectiveness. The impurity's molecular formula is with a molecular weight of 748.94 g/mol .
The synthesis of Clarithromycin Impurity M typically involves the treatment of erythromycin A with hydroxylamine in an acidic medium, leading to the formation of the oxime derivative. This reaction can be optimized by controlling pH levels and reaction conditions to minimize unwanted byproducts. For instance, using sodium bicarbonate to maintain a pH around 7-8 has been shown to enhance yield and purity during synthesis .
This process allows for scalable production while ensuring that the undesired (Z)-isomer impurities are kept below acceptable levels .
The molecular structure of Clarithromycin Impurity M features a complex arrangement typical of macrolide antibiotics, characterized by a large lactone ring and multiple hydroxyl groups. The specific stereochemistry of this compound plays a crucial role in its biological activity and interaction with other molecules.
This structural complexity contributes to its behavior in biochemical reactions and its interactions within biological systems .
Clarithromycin Impurity M can undergo various chemical reactions, including:
These reactions are essential for understanding the compound's stability and potential transformations during storage or formulation processes .
The mechanism of action for Clarithromycin Impurity M primarily involves its role as a byproduct during the synthesis of clarithromycin. It interacts with various cellular proteins and enzymes, potentially influencing cellular signaling pathways. Although it is not an active therapeutic agent, its presence can affect the pharmacodynamics of clarithromycin formulations, particularly in how they are metabolized within the body .
These properties are vital for determining how Clarithromycin Impurity M behaves in pharmaceutical formulations and its impact on drug stability .
While Clarithromycin Impurity M itself does not serve as an active pharmaceutical ingredient, it plays an essential role in quality control within pharmaceutical manufacturing processes. Understanding its formation and behavior helps ensure that clarithromycin products meet regulatory standards for purity and efficacy. Additionally, studies on this impurity contribute to broader research on macrolide antibiotics, their mechanisms, and their interactions within biological systems .
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3